5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine is a chemical compound with the molecular formula C15H22BrN3O and a molecular weight of 340.265. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine typically involves the reaction of piperidine derivatives with brominated pyrimidine compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triethylamine: Often used as a base in substitution reactions.
N,N-Diisopropylethylamine: Another base used in various organic reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives.
Scientific Research Applications
5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications, including:
Medicinal Chemistry: Used in the development of pharmaceutical compounds.
Biological Studies: Employed in studying biological pathways and molecular interactions.
Industrial Applications: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyrimidine: A similar compound with a piperidine moiety.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Another related compound with a piperazine ring.
Uniqueness
5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific structure, which includes a cyclopentylmethyl group attached to the piperidine ring. This structural feature may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O/c16-13-9-17-15(18-10-13)20-14-5-7-19(8-6-14)11-12-3-1-2-4-12/h9-10,12,14H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBJBALXPFQLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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